molecular formula C11H16N2O B6437053 (1R,2R)-2-[(3-methylpyridin-2-yl)oxy]cyclopentan-1-amine CAS No. 2290872-14-7

(1R,2R)-2-[(3-methylpyridin-2-yl)oxy]cyclopentan-1-amine

Cat. No.: B6437053
CAS No.: 2290872-14-7
M. Wt: 192.26 g/mol
InChI Key: WAKCNAQZJUFJIE-NXEZZACHSA-N
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Description

(1R,2R)-2-[(3-methylpyridin-2-yl)oxy]cyclopentan-1-amine is a chiral compound featuring a cyclopentane ring substituted with an amine group and a 3-methylpyridin-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-[(3-methylpyridin-2-yl)oxy]cyclopentan-1-amine typically involves the following steps:

    Formation of the cyclopentane ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the amine group: This step often involves the use of amination reactions, where an amine group is introduced to the cyclopentane ring.

    Attachment of the 3-methylpyridin-2-yloxy group: This can be done through nucleophilic substitution reactions where the pyridine derivative is attached to the cyclopentane ring.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis, which offers advantages such as shorter reaction times, increased safety, and reduced waste. For example, the use of Raney® nickel as a catalyst in a continuous flow system can facilitate the synthesis of pyridine derivatives .

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-[(3-methylpyridin-2-yl)oxy]cyclopentan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

(1R,2R)-2-[(3-methylpyridin-2-yl)oxy]cyclopentan-1-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (1R,2R)-2-[(3-methylpyridin-2-yl)oxy]cyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclopentane derivatives and pyridine derivatives, such as:

    Cyclopentane-1,2-diamine: A compound with two amine groups on the cyclopentane ring.

    3-methylpyridine: A simple pyridine derivative with a methyl group at the 3-position.

Uniqueness

(1R,2R)-2-[(3-methylpyridin-2-yl)oxy]cyclopentan-1-amine is unique due to its specific chiral configuration and the presence of both a cyclopentane ring and a pyridine moiety. This combination of structural features can confer distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(1R,2R)-2-(3-methylpyridin-2-yl)oxycyclopentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-8-4-3-7-13-11(8)14-10-6-2-5-9(10)12/h3-4,7,9-10H,2,5-6,12H2,1H3/t9-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAKCNAQZJUFJIE-NXEZZACHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OC2CCCC2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=CC=C1)O[C@@H]2CCC[C@H]2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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